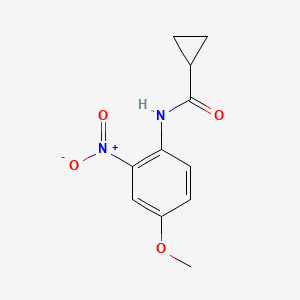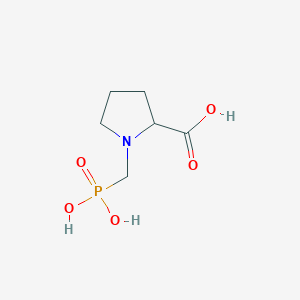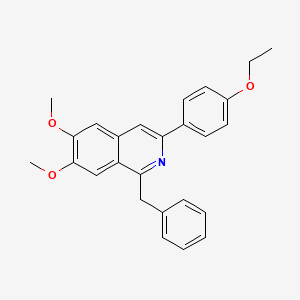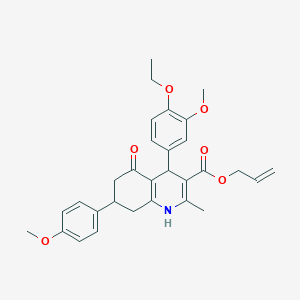![molecular formula C30H26N4O2 B15041512 N'-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B15041512.png)
N'-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}-4-methoxybenzohydrazide is a complex organic compound that features a pyrazole ring, a phenyl group, and a methoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}-4-methoxybenzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with an appropriate aldehyde or ketone derivative of the pyrazole compound. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,1-Diphenyl-4,5-dihydro-1H- 1benzothiepino[5,4-c]pyrazole-3-carboxamides : Similar in having a pyrazole ring but includes a benzothiepino moiety .
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Shares the pyrazole ring structure but differs in the substituents attached to the ring.
Uniqueness
N’-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}-4-methoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C30H26N4O2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(E)-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C30H26N4O2/c1-36-27-18-14-25(15-19-27)30(35)32-31-21-22-12-16-26(17-13-22)34-29(24-10-6-3-7-11-24)20-28(33-34)23-8-4-2-5-9-23/h2-19,21,29H,20H2,1H3,(H,32,35)/b31-21+ |
InChI Key |
VITTZIIAFNWYID-NJZRLIGZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15041441.png)
![N-(2-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15041449.png)

![(1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol](/img/structure/B15041469.png)
![(5E)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041476.png)

![2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B15041492.png)
![(2Z,5Z)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15041504.png)


![2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15041525.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041530.png)
![ethyl 1,2-dimethyl-5-[(naphthalen-1-ylcarbonyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15041538.png)
